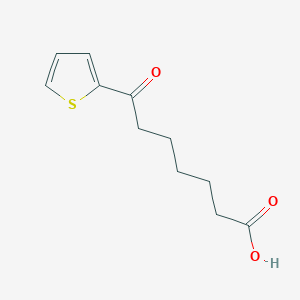

7-Oxo-7-(2-thienyl)heptanoic acid

Descripción

Significance of Oxo-Fatty Acid Analogues in Research

Oxo-fatty acids, which are fatty acids containing a ketone functional group, represent a significant class of bioactive lipids. Once considered merely products of oxidative stress, they are now recognized as having distinct biological roles and are valuable tools in research. A class of oxidized fatty acids known as saturated oxo fatty acids (SOFAs) has been identified in human plasma, with specific isomers demonstrating the ability to inhibit the in vitro growth of human cancer cell lines. mdpi.com For instance, certain oxostearic acids have been shown to suppress critical regulators of cell growth and proliferation, suggesting that naturally occurring oxo-fatty acids may contribute to human health. mdpi.com

The position of the oxo group along the fatty acid chain is critical to its biological activity and significance. In the field of microbiology, the specific profile of oxo-fatty acids within the lipopolysaccharides (LPS) of bacteria can serve as a useful chemotaxonomic marker. bldpharm.com For example, the presence of 27-oxooctacosanoic acid and various 4-oxo fatty acids has been used to help classify and differentiate bacteria from the Mesorhizobium genus. bldpharm.com Furthermore, synthetic oxo-fatty acid derivatives are utilized to investigate inflammatory pathways. For example, derivatives of 7-oxodehydroabietic acid have been synthesized and evaluated for their anti-inflammatory effects by measuring their ability to inhibit nitric oxide production in cell lines. scbt.com

Role of Thiophene (B33073) Moieties in Chemical Scaffolds for Research

Thiophene is a five-membered, sulfur-containing aromatic heterocycle that holds a privileged position in medicinal and chemical biology research. nih.govnih.govnih.gov Its significance stems largely from its nature as a bioisostere of the benzene (B151609) ring. mdpi.com The physicochemical properties of thiophene and benzene are remarkably similar, allowing chemists to often replace a benzene ring in a biologically active compound with a thiophene ring without a significant loss of activity. nih.govmdpi.com This substitution can, however, alter properties like metabolism and solubility, providing a valuable strategy for optimizing drug candidates. nih.gov

The thiophene moiety is a versatile building block found in a wide range of pharmaceuticals and research compounds, exhibiting diverse biological activities including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties. mdpi.com The sulfur atom in the thiophene ring can participate in drug-receptor interactions, and the ring system provides synthetically accessible points for modification. nih.gov This has led to considerable interest from medicinal chemists and biochemists in designing novel molecules with therapeutic potential. nih.govmdpi.com The prevalence of this scaffold is highlighted by the number of FDA-approved drugs that contain a thiophene nucleus. nih.gov

Research Context of 7-Oxo-7-(2-thienyl)heptanoic Acid in Contemporary Chemical Biology

The research utility of this compound is best understood by examining its structural similarity to key molecules in the biotin (B1667282) (Vitamin B7) biosynthesis pathway. Biotin is an essential enzyme cofactor synthesized by bacteria, archaea, fungi, and plants through a well-defined pathway.

A crucial first step in this pathway is the condensation of pimeloyl-CoA (or a related pimeloyl-thioester) and L-alanine to form 8-amino-7-oxopelargonic acid, also known as 7-keto-8-aminopelargonic acid (KAPA). mdpi.com This reaction is catalyzed by 8-amino-7-oxononanoate (B1240340) synthase (BioF), a pyridoxal (B1214274) 5'-phosphate-dependent enzyme.

Research on related compounds supports this context. For instance, 5-(2-thienyl)valeric acid, a shorter-chain analogue, has been shown to act as a biotin antagonist by inhibiting biotin biosynthesis. Given this precedent, this compound is utilized in chemical biology as a tool to study and potentially disrupt the biotin synthesis pathway. Its availability from commercial suppliers indicates its application as a research chemical for investigating enzymes like biotin carboxylase and others involved in fatty acid and cofactor synthesis. nih.gov

Chemical Properties of this compound

| Property | Value |

| CAS Number | 463301-90-8 |

| Molecular Formula | C₁₁H₁₄O₃S |

| Molecular Weight | 226.3 g/mol |

| IUPAC Name | 7-oxo-7-(thiophen-2-yl)heptanoic acid |

| InChI Key | ODSQQQAMZUCVPO-UHFFFAOYSA-N |

Structure

3D Structure

Propiedades

IUPAC Name |

7-oxo-7-thiophen-2-ylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3S/c12-9(10-6-4-8-15-10)5-2-1-3-7-11(13)14/h4,6,8H,1-3,5,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSQQQAMZUCVPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622852 | |

| Record name | 7-Oxo-7-(thiophen-2-yl)heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

463301-90-8 | |

| Record name | 7-Oxo-7-(thiophen-2-yl)heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Oxo 7 2 Thienyl Heptanoic Acid and Analogues

Established Synthetic Routes for 7-Oxo-Heptanoic Acid Scaffolds

The 7-oxoheptanoic acid framework is a key structural feature. Its synthesis can be approached from precursors already containing the seven-carbon chain or by building the chain through carbon-carbon bond-forming reactions.

Carboxylic Acid Functionalization Strategies

In many synthetic strategies, the carboxylic acid group serves as a crucial handle for the elaboration of the carbon chain. Methods for the direct functionalization of carboxylic acids or their derivatives are of significant interest. While direct conversion of the carboxylic acid group can be challenging, it often proceeds through activated intermediates. For instance, the conversion of carboxylic acids to more reactive species like acyl chlorides or esters allows for subsequent reactions.

Decarboxylative functionalization represents another modern approach, where a carboxylic acid is converted into a radical intermediate that can then participate in bond-forming reactions. organic-chemistry.org These methods, often mediated by photoredox catalysis, provide a powerful tool for the synthesis of complex molecules from readily available carboxylic acid starting materials.

Approaches to Keto-Acid Synthesis

The synthesis of the keto-acid moiety is central to forming the 7-oxoheptanoic acid scaffold. Several general methods are applicable:

Oxidation of Hydroxy-Acids: A straightforward approach involves the oxidation of a corresponding 7-hydroxyheptanoic acid. Various oxidizing agents can be employed for this transformation, with the choice depending on the presence of other functional groups in the molecule.

Grignard-type Reactions: A patent for the synthesis of the related 7-chloro-2-oxoheptanoic acid describes a process where a Grignard reagent, prepared from 1-bromo-5-chloropentane, is reacted with diethyl oxalate. google.combldpharm.com This is followed by hydrolysis to yield the final keto-acid. This method builds the carbon skeleton and introduces the keto and acid functionalities in a single sequence. A similar strategy could be envisioned for 7-oxoheptanoic acid itself, starting from a suitable 6-halo-hexanoic acid derivative.

From Dicarboxylic Acids: Another classical approach involves the reaction of a dicarboxylic acid derivative, such as an acid chloride or anhydride (B1165640), with an organometallic reagent. For instance, the mono-acid chloride of heptanedioic acid (pimelic acid) could be reacted with a suitable organometallic partner.

Introduction of the 2-Thienyl Moiety

The incorporation of the 2-thienyl group is a critical step in the synthesis of the target molecule. This can be achieved either by starting with a thiophene-containing building block or by functionalizing a pre-existing thiophene (B33073) ring.

Thiophene Ring Functionalization Reactions

Thiophene undergoes a variety of electrophilic substitution reactions, which are instrumental in its functionalization. stackexchange.comechemi.com Due to the electron-rich nature of the thiophene ring, these reactions proceed readily.

Friedel-Crafts Acylation: This is arguably the most direct method for the synthesis of 7-oxo-7-(2-thienyl)heptanoic acid. In this reaction, thiophene is acylated with a derivative of heptanedioic acid, such as heptanedioic anhydride or 7-chloro-7-oxoheptanoic acid, in the presence of a Lewis acid catalyst like aluminum chloride. organic-chemistry.orgmdpi.com A key advantage of this reaction is its high regioselectivity for the 2-position of the thiophene ring, which is electronically favored. stackexchange.comechemi.com The reaction deactivates the aromatic ring to further acylation, which helps in obtaining the mono-acylated product. organic-chemistry.org

| Catalyst | Acylating Agent | Regioselectivity | Reference |

| Aluminum chloride | Acyl chlorides/Anhydrides | High for 2-position | organic-chemistry.orgmdpi.com |

| Stannic chloride | Acyl chlorides/Anhydrides | High for 2-position | google.com |

| Zinc chloride | Acyl chlorides/Anhydrides | High for 2-position | google.com |

Coupling Reactions for Thiophene Integration

Modern cross-coupling reactions provide a versatile toolkit for forming carbon-carbon bonds and can be effectively used to attach the thiophene ring to the heptanoic acid chain.

Organometallic Coupling: A highly plausible route involves the reaction of a thiophene-based organometallic reagent with a suitable electrophilic partner derived from heptanedioic acid.

Grignard Reagents: 2-Thienylmagnesium bromide is a commercially available Grignard reagent that can react with the mono-acid chloride of a protected heptanedioic acid. sigmaaldrich.comsigmaaldrich.com The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride to form the ketone. Subsequent deprotection of the carboxylic acid would yield the final product.

Organocadmium Reagents: Organocadmium reagents, prepared from the corresponding Grignard or organolithium compounds, are known to react cleanly with acid chlorides to produce ketones without the common side reaction of attacking the newly formed ketone. designer-drug.comorganicreactions.orglibretexts.orgfuture4200.com Thus, di(2-thienyl)cadmium could be reacted with the mono-acid chloride of a protected heptanedioic acid to give the desired keto-ester, which upon hydrolysis would furnish this compound. The lower reactivity of organocadmium reagents compared to Grignard reagents often leads to higher yields of the ketone product. future4200.com

| Organometallic Reagent | Electrophile | Key Advantage | References |

| 2-Thienylmagnesium bromide | Mono-acid chloride of protected heptanedioic acid | Commercial availability of Grignard reagent | sigmaaldrich.comsigmaaldrich.com |

| Di(2-thienyl)cadmium | Mono-acid chloride of protected heptanedioic acid | High selectivity for ketone formation | designer-drug.comfuture4200.com |

Chemo- and Regioselective Synthesis Strategies for this compound

The successful synthesis of this compound hinges on achieving high chemo- and regioselectivity.

Regioselectivity in Friedel-Crafts Acylation: As previously mentioned, the Friedel-Crafts acylation of unsubstituted thiophene overwhelmingly favors substitution at the 2-position. This is due to the greater stabilization of the cationic intermediate formed during electrophilic attack at this position through resonance involving the sulfur atom's lone pair. stackexchange.comechemi.com This inherent regioselectivity makes it an ideal reaction for the direct synthesis of the target molecule.

Chemoselectivity in Organometallic Reactions: When employing organometallic reagents, chemoselectivity is crucial. The use of a mono-protected dicarboxylic acid, such as ethyl 7-chloro-7-oxoheptanoate, is essential. The organometallic reagent (e.g., 2-thienylmagnesium bromide or di(2-thienyl)cadmium) will selectively react with the more electrophilic acid chloride functionality, leaving the ester group intact. Subsequent hydrolysis of the ester provides the desired carboxylic acid. The choice of the protecting group for the carboxylic acid and the reaction conditions are critical to prevent side reactions.

A plausible and efficient chemo- and regioselective synthesis would therefore involve the Friedel-Crafts acylation of thiophene with heptanedioic anhydride. This one-step reaction directly introduces the 2-thienyl ketone and the carboxylic acid at the desired positions of the heptanoyl chain, offering a concise route to this compound.

Enzymatic Synthesis Approaches in Related Systems and their Applicability to this compound

The application of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. For a molecule like this compound, several enzymatic approaches used for related keto-acid systems could be envisioned, particularly for achieving high enantioselectivity in the synthesis of chiral derivatives.

Biocatalytic strategies are well-established for the asymmetric synthesis of valuable chiral molecules, such as α-hydroxy ketones and vicinal diols, which are important building blocks in the pharmaceutical industry. nih.govfrontiersin.org These methods often employ whole-cell biocatalysts or isolated enzymes to perform specific transformations with high chemo-, regio-, and stereoselectivity under mild reaction conditions.

One of the most relevant enzymatic transformations for the target molecule is the reduction of the ketone moiety to a secondary alcohol, yielding a chiral hydroxy acid. Enzyme-catalyzed enantioselective reductions of ketones are a popular industrial method. georgiasouthern.edu Dehydrogenases and reductases, often from microbial sources, are employed as biodegradable catalysts for such transformations, avoiding the use of toxic heavy metals. georgiasouthern.edu For instance, novel alcohol dehydrogenases have been investigated for the enantioselective reduction of various ketones. georgiasouthern.edu Similarly, carbonic anhydrase has been shown to catalyze the enantioselective reduction of ketones to alcohols using silanes as reducing agents, demonstrating the potential for creating novel catalytic functions in enzymes. nih.gov

Another powerful enzymatic strategy is kinetic resolution. In this approach, an enzyme selectively modifies one enantiomer of a racemic mixture, allowing for the separation of both enantiomers. Lipases are commonly used for this purpose. For example, immobilized Candida antarctica lipase (B570770) B (CAL-B) has been successfully used in the kinetic resolution of racemic alcohols and their esters through enantioselective transesterification, hydrolysis, or alcoholysis, achieving excellent enantiomeric excess (>99% ee). nih.gov This approach could be applied to a racemic mixture of 7-hydroxy-7-(2-thienyl)heptanoic acid.

Multi-enzyme, one-pot cascade reactions represent a highly efficient approach, saving time, resources, and minimizing waste. core.ac.uk A relevant example is the two-step enzymatic synthesis of ursodeoxycholic acid (UDCA) from chenodeoxycholic acid (CDCA). drugbank.comresearchgate.net This process utilizes a 7α-hydroxysteroid dehydrogenase (7α-HSDH) to oxidize the substrate to a 7-oxo intermediate, followed by stereoselective reduction using a 7β-hydroxysteroid dehydrogenase (7β-HSDH) to yield the final product. drugbank.comresearchgate.netresearchgate.net A similar cascade could be designed for this compound, where one enzyme could potentially act on the carboxylic acid chain while a dehydrogenase or reductase stereoselectively reduces the ketone.

The table below summarizes potential enzymatic strategies and their applicability.

| Enzymatic Strategy | Enzyme Class | Potential Application to this compound | Relevant Findings |

| Asymmetric Reduction | Alcohol Dehydrogenase / Reductase | Stereoselective reduction of the ketone to a chiral alcohol, producing enantiopure 7-hydroxy-7-(2-thienyl)heptanoic acid. | Reductases can resolve issues of substrate insolubility with hydrophobic compounds and furnish products in highly enriched form (>99% ee). georgiasouthern.edu |

| Kinetic Resolution | Lipase (e.g., CAL-B) | Resolution of racemic 7-hydroxy-7-(2-thienyl)heptanoic acid via enantioselective esterification or hydrolysis of its esters. | Can be scaled up and yields products with excellent enantiomeric excess (>99% ee). nih.gov |

| Multi-Enzyme Cascade | Dehydrogenases, Lyases, etc. | A one-pot synthesis starting from a precursor, involving C-C bond formation and/or ketone reduction. | Two-step enzymatic processes can significantly improve yield (up to 98%) by controlling reaction equilibrium. drugbank.comresearchgate.net |

| Ketone Reduction via Abiotic Means | Carbonic Anhydrase | Enantioselective reduction of the ketone using silanes, bridging molecular catalysis and biocatalysis. | Demonstrates that metalloenzymes can be repurposed for non-natural hydride transfer reactions with high enantioselectivity. nih.gov |

Considerations for Total Synthesis of Complex Oxo-Thienyl Structures

The total synthesis of complex natural products or designed molecules containing an oxo-thienyl motif requires robust and versatile synthetic strategies. researchgate.net The presence of the thiophene ring, a sulfur-containing heterocycle, introduces specific challenges and synthetic opportunities. nih.gov

A primary consideration is the method used to construct the carbon skeleton and introduce the thienyl group. Modern cross-coupling reactions are a cornerstone of such syntheses. Palladium-catalyzed reactions, in particular, offer a powerful means to form C-C bonds. For instance, the coupling of thienyl aluminum reagents with aryl or alkyl halides in the presence of a palladium catalyst provides an efficient route to thienyl-substituted compounds. organic-chemistry.org This method is compatible with various functional groups and can be performed at room temperature without a base. organic-chemistry.org Similarly, palladium-catalyzed intramolecular coupling of a vinyl halide with an alkene has been developed for constructing complex heterocyclic ring systems. psu.edu

When synthesizing complex acyclic structures with multiple stereocenters, such as those that might be elaborated from the this compound backbone, precise stereocontrol is paramount. A significant challenge is controlling the relative and absolute configuration of adjacent stereocenters due to the conformational flexibility of acyclic systems. acs.org Advanced catalytic methods, such as the palladium-catalyzed diastereo- and enantioselective hydroalkylation of alkoxyallenes with 2-acylimidazoles, have been developed to address this, generating products with excellent stereocontrol (up to >20:1 dr and 97% ee). acs.orgacs.org

The synthesis of natural products often inspires the development of novel synthetic strategies. nih.gov For example, the synthesis of complex alkaloids and other natural products has led to innovations in forming polycyclic systems, sometimes incorporating heterocyclic moieties. nih.govresearchgate.net Strategies like tandem reactions, where multiple bonds are formed in a single operation, are highly valuable for increasing molecular complexity rapidly. researchgate.net

The stability and reactivity of the oxo-thienyl moiety itself must also be considered. The coexistence of an oxo group and a thienyl ligand on the same metal center, as seen in Rhenium(V) complexes, highlights the unique electronic properties of such arrangements. illinois.edu The thienyl group can influence the redox properties of the molecule; for example, thienyl complexes can be reversibly oxidized, but this can sometimes lead to undesired coupling products like 2,2'-bithienyl. illinois.edu

The table below outlines key considerations and strategies for the total synthesis of complex oxo-thienyl structures.

| Synthetic Consideration | Key Strategy / Reaction | Description | Relevance to Oxo-Thienyl Structures |

| Thienyl Group Introduction | Palladium-Catalyzed Cross-Coupling | Coupling of thienyl-organometallic reagents (e.g., thienyl aluminum) with organic halides. | Provides a direct and efficient method to form the C-C bond between the thiophene ring and the alkyl chain. organic-chemistry.org |

| Stereocontrol | Asymmetric Catalysis | Use of chiral catalysts and ligands to control the formation of stereocenters. | Crucial for synthesizing enantiomerically pure complex molecules derived from the oxo-thienyl scaffold. acs.orgacs.org |

| Building Complexity | Tandem Reactions / Cascade Synthesis | Multi-step reactions in a single pot to rapidly construct complex molecular frameworks. | Efficiently builds polycyclic or highly functionalized structures containing the oxo-thienyl motif. researchgate.net |

| Ring Formation | Intramolecular Cyclization | Reactions such as intramolecular Heck reactions to form new rings. | Useful for creating complex polycyclic systems fused to or containing the thienyl group. psu.eduuniv.kiev.ua |

Advanced Research on Derivatives and Structural Analogues of 7 Oxo 7 2 Thienyl Heptanoic Acid

Design Principles for Novel 7-Oxo-7-(2-thienyl)heptanoic Acid Derivatives

The design of new derivatives is guided by established medicinal chemistry principles, focusing on modifications to the aliphatic chain, the thiophene (B33073) ring, and the replacement of the thiophene moiety with other heterocyclic systems.

The heptanoic acid chain of this compound presents multiple opportunities for modification to influence the molecule's physicochemical properties, such as lipophilicity, flexibility, and metabolic stability. Research in related fields has shown that even subtle changes to an aliphatic chain can significantly impact biological activity.

Key modifications can include:

Chain Length Variation: Altering the number of methylene (B1212753) units in the chain can affect how the molecule fits into a biological target. Shorter or longer chains may lead to more optimal interactions. For instance, studies on other fatty acids have shown that chain length is a critical determinant of their ability to induce cellular responses.

Introduction of Unsaturation: The incorporation of double or triple bonds can introduce conformational rigidity and alter the three-dimensional shape of the molecule.

Branching: Introducing alkyl groups (e.g., methyl, ethyl) on the chain can influence metabolic stability and receptor binding by creating steric hindrance.

Functional Group Introduction: The addition of functional groups such as hydroxyl, amino, or keto groups can introduce new hydrogen bonding capabilities and alter the polarity of the chain.

The thiophene ring is a key structural feature, and its electronic and steric properties can be fine-tuned through the introduction of various substituents. The position of these substituents is also critical, as it can influence the orientation of the molecule within a binding site.

Common substitution strategies include:

Halogenation: The introduction of fluorine, chlorine, or bromine atoms can alter the electronic nature of the ring and improve membrane permeability. For example, the presence of a fluoro group on a phenyl ring has been shown to enhance the antimetastatic effect of some compounds. nih.gov

Alkylation: The addition of small alkyl groups can impact lipophilicity and steric interactions.

Introduction of Electron-Donating or Electron-Withdrawing Groups: Groups like methoxy (B1213986) (-OCH3) or nitro (-NO2) can modulate the electron density of the thiophene ring, which can be crucial for interactions with biological targets. Studies on quinazoline (B50416) derivatives have shown that electron-donating groups can enhance inhibitory effects against certain enzymes. nih.gov

The following table summarizes the types of substitutions and their potential effects:

| Substitution Type | Example Substituent | Potential Effects |

| Halogenation | -F, -Cl, -Br | Altered electronics, increased lipophilicity |

| Alkylation | -CH3, -C2H5 | Increased lipophilicity, steric bulk |

| Electron-Donating | -OCH3, -NH2 | Increased electron density, potential for H-bonding |

| Electron-Withdrawing | -NO2, -CN | Decreased electron density, altered reactivity |

Replacing the thiophene ring with other heterocyclic systems is a common strategy to explore new chemical space and potentially discover analogues with improved activity or different pharmacological profiles. Quinazoline and pyrimidine (B1678525) are two such heterocyclic systems that have been extensively studied in medicinal chemistry.

Quinazoline Analogues: Quinazolines are bicyclic heterocycles that are present in numerous biologically active compounds. dnu.dp.ua The synthesis of quinazoline-containing compounds often involves the modification of anthranilic acid derivatives. dnu.dp.ua By replacing the thienyl group of this compound with a quinazoline moiety, it may be possible to create analogues that interact with different biological targets.

Pyrimidine Analogues: Pyrimidines are another important class of heterocycles found in many natural and synthetic bioactive molecules. beilstein-journals.org The synthesis of pyrimidine derivatives can be achieved through various methods, including the reaction of β-dicarbonyl compounds with amidines. beilstein-journals.org Incorporating a pyrimidine ring in place of the thiophene could lead to novel compounds with distinct biological properties.

The rationale for these substitutions lies in the potential for the new heterocyclic ring to form different or stronger interactions with a biological target, such as hydrogen bonds, pi-stacking, or hydrophobic interactions.

Structure-Activity Relationship (SAR) Studies for Biological Investigation

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound and its analogues, SAR studies provide crucial insights into the key structural features required for their effects.

The spatial arrangement of atoms within a molecule can have a profound impact on its biological activity. This includes both positional isomerism and stereochemistry.

Positional Isomerism: The position of the oxo group and the thiophene ring on the heptanoic acid chain can significantly influence activity. For instance, moving the thiophene ring from the 2-position to the 3-position of the heptanoic acid would result in a positional isomer with a different three-dimensional shape and potentially different biological properties.

Stereochemical Configuration: If a chiral center is introduced into the molecule, for example by modification of the aliphatic chain, the different enantiomers or diastereomers can exhibit markedly different biological activities. nih.govuobaghdad.edu.iq This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one stereoisomer. nih.gov For instance, in a study of dihydroisocoumarin-4-carboxylic acids, the cis and trans diastereomers showed different types of inhibitory activity against an enzyme. mdpi.com The absolute configuration of a molecule can be determined using techniques like X-ray analysis. ox.ac.uk

The following table illustrates the importance of stereochemistry in drug design:

| Stereochemical Aspect | Description | Importance in Biological Activity |

| Enantiomers | Non-superimposable mirror images | Can have different potencies, efficacies, or even different pharmacological effects. |

| Diastereomers | Stereoisomers that are not mirror images | Can have different physical and chemical properties, leading to different biological activities. ox.ac.uk |

The length of the aliphatic side chain and the nature of the functional groups are critical determinants of the biological activity of many classes of molecules.

Side Chain Length: As discussed in section 3.1.1, the length of the heptanoic acid chain is a key parameter. In some biological systems, there is an optimal chain length for activity. For example, studies on other fatty acids have shown that branched-chain nonpolar side chains are often preferred over straight chains for stabilizing certain protein structures. nih.gov

Functional Group Variations: The introduction of different functional groups can dramatically alter a molecule's properties. For example, replacing the carboxylic acid group with an ester or an amide would change its acidity and hydrogen bonding capabilities. Similarly, modifying the oxo group to a hydroxyl group would introduce a hydrogen bond donor and remove a hydrogen bond acceptor. The presence of specific functional groups, such as an amino group, has been shown to be vital for the enhancement of antiproliferation and antimetastatic activities in some series of compounds. nih.gov

SAR studies systematically explore these variations to build a comprehensive picture of the molecular requirements for a desired biological effect. This knowledge is then used to guide the design of more potent and selective analogues.

Synthetic Strategies for Derivative Library Generation

The generation of a diverse library of derivatives of this compound is a key step in exploring its structure-activity relationships for various research applications. A systematic approach to library synthesis involves the strategic modification of the three principal reactive sites within the molecule: the carboxylic acid group, the ketone carbonyl group, and the thiophene ring. High-throughput and parallel synthesis methodologies can be employed to efficiently generate a multitude of analogs.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid functional group is a prime target for derivatization, allowing for the introduction of a wide array of functionalities that can modulate the compound's physicochemical properties. A common and efficient method for creating a library of derivatives is through the formation of amides and esters.

Initially, the carboxylic acid is converted to a more reactive intermediate, such as an acyl chloride or an activated ester. For instance, treatment of this compound with oxalyl chloride or thionyl chloride will yield the corresponding acyl chloride. This highly reactive intermediate can then be subjected to parallel reactions with a library of primary and secondary amines to produce a diverse set of amides. Similarly, reaction with a library of alcohols will generate a corresponding ester library. The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) provides a milder alternative for direct amide and ester formation from the carboxylic acid, which is particularly useful for sensitive substrates.

A representative scheme for the parallel synthesis of an amide library is outlined below:

Scheme 1: Parallel Amide Synthesis

This strategy allows for the rapid generation of derivatives with varied steric and electronic properties, depending on the choice of amines or alcohols used in the library.

Modification of the Ketone Carbonyl Group

The ketone carbonyl group offers another versatile handle for structural diversification. A variety of well-established reactions can be adapted for library synthesis.

One common approach is reductive amination . The ketone can be reacted with a library of primary amines in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield a library of secondary amines.

Another strategy involves the Wittig reaction and its variants. By reacting the ketone with a library of phosphorus ylides, a diverse set of alkenes can be synthesized. This allows for the introduction of various substituted alkylidene groups at the 7-position.

Furthermore, Grignard reactions or reactions with other organometallic reagents can be employed to convert the ketone into a tertiary alcohol. Subsequent elimination reactions can then lead to the formation of a library of substituted alkenes.

A representative scheme for a reductive amination library is shown below:

Scheme 2: Reductive Amination for Amine Library Synthesis

Functionalization of the Thiophene Ring

The thiophene ring presents opportunities for derivatization through electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. These modifications can introduce a wide range of substituents onto the heterocyclic core.

Electrophilic Aromatic Substitution: The thiophene ring is susceptible to electrophilic substitution, primarily at the C5 position (adjacent to the sulfur atom and para to the acyl group). Reactions such as halogenation (e.g., with N-bromosuccinimide or N-chlorosuccinimide), nitration, and Friedel-Crafts acylation can be performed. The resulting functionalized thiophene derivatives can then serve as scaffolds for further diversification.

Metal-Catalyzed Cross-Coupling Reactions: For more controlled and diverse functionalization, palladium-catalyzed cross-coupling reactions are highly effective. To achieve this, the thiophene ring must first be functionalized with a suitable handle, such as a halogen or a boronic acid/ester. For example, bromination of the thiophene ring at the C5 position provides a versatile precursor. This bromo-derivative can then be subjected to a variety of cross-coupling reactions:

Suzuki Coupling: Reaction with a library of boronic acids or esters to introduce new aryl or alkyl groups.

Heck Coupling: Reaction with a library of alkenes to introduce vinyl groups.

Sonogashira Coupling: Reaction with a library of terminal alkynes to introduce alkynyl groups.

Buchwald-Hartwig Amination: Reaction with a library of amines to introduce amino substituents.

A representative scheme for a Suzuki coupling library is depicted below:

Scheme 3: Suzuki Coupling for Thiophene Ring Diversification

By combining these strategies, a large and diverse library of this compound derivatives can be systematically generated, enabling a thorough exploration of its chemical space.

Data Tables

Table 1: Representative Amide and Ester Derivatives of this compound

| Derivative Type | R¹ | R² | Resulting Functional Group |

| Amide | H | Cyclohexyl | N-Cyclohexylamide |

| Amide | CH₃ | Phenyl | N-Methyl-N-phenylamide |

| Amide | H | 4-Fluorophenyl | N-(4-Fluorophenyl)amide |

| Ester | - | Ethyl | Ethyl Ester |

| Ester | - | Benzyl | Benzyl Ester |

Table 2: Representative Derivatives from Ketone Modification

| Reaction Type | Reagent (Library Component) | Resulting Structure |

| Reductive Amination | Aniline | 7-(Phenylamino)-7-(2-thienyl)heptanoic acid |

| Wittig Reaction | Methyltriphenylphosphonium bromide | 7-(2-Thienyl)oct-7-enoic acid |

| Grignard Reaction | Methylmagnesium bromide | 7-Hydroxy-7-methyl-7-(2-thienyl)heptanoic acid |

Table 3: Representative Derivatives from Thiophene Ring Functionalization

| Position | Reaction Type | Reagent (Library Component) | Resulting Structure |

| C5 | Bromination | N-Bromosuccinimide | 7-(5-Bromo-2-thienyl)-7-oxoheptanoic acid |

| C5 | Suzuki Coupling | Phenylboronic acid | 7-(5-Phenyl-2-thienyl)-7-oxoheptanoic acid |

| C5 | Sonogashira Coupling | Phenylacetylene | 7-Oxo-7-(5-(phenylethynyl)-2-thienyl)heptanoic acid |

Mechanistic and Biochemical Research of 7 Oxo 7 2 Thienyl Heptanoic Acid and Its Analogues

Elucidation of Molecular Mechanisms of Action

A fundamental aspect of characterizing any bioactive compound is to unravel its molecular mechanism of action. This includes identifying its direct molecular targets and understanding the consequences of these interactions.

Protein and Enzyme Interaction Studies

There is no specific information available in the public scientific literature detailing the direct protein or enzyme binding partners of 7-Oxo-7-(2-thienyl)heptanoic acid. Such studies are essential for identifying the compound's primary mode of action.

Investigation of Enzyme Inhibition Profiles

Similarly, comprehensive enzyme inhibition profiles for this compound have not been published. Determining whether this compound can inhibit specific enzymes, and with what potency (often measured as an IC50 value), is a critical step in understanding its potential biological effects.

Analysis of Oxidative Reaction Pathways and Metabolite Formation

The metabolic journey of a compound, including its oxidative breakdown and the formation of metabolites, is a key determinant of its activity and clearance from the body. While general principles of fatty acid oxidation are well-understood, the specific oxidative pathways and resulting metabolites for this compound have not been specifically investigated or reported in the available literature.

Exploration of Biochemical Pathways Involving this compound Analogues

Research into structural analogues can often provide clues about the potential biological activities of a compound. However, even for analogues of this compound, detailed biochemical pathway analysis is limited.

Participation in Cellular Lipid Metabolism Pathways (e.g., oxysterol metabolism, fatty acid oxidation)

The structural similarity of this compound to fatty acids suggests potential involvement in lipid metabolism. However, there are no specific studies demonstrating the participation of this compound or its close analogues in pathways such as fatty acid oxidation or oxysterol metabolism. General information on fatty acid oxidation describes the mitochondrial beta-oxidation pathway as a major source of metabolic energy, but does not specifically mention thienyl-containing fatty acids.

Interactions with Endogenous Biomolecules

The interaction of a compound with endogenous biomolecules can lead to a range of physiological effects. Beyond direct protein binding, this can include incorporation into cellular structures or covalent modification of other molecules. There is currently no available research detailing specific interactions between this compound analogues and endogenous biomolecules.

In Vitro Biochemical Investigations (e.g., cell-based assays, enzyme kinetics)

The in vitro biochemical evaluation of this compound and its analogues has been a focal point of research, particularly in the context of identifying novel therapeutic agents. These investigations, primarily centered on cell-based assays and enzyme kinetics, have sought to elucidate the mechanisms of action and structure-activity relationships (SAR) of this class of compounds. A significant area of this research has been the exploration of their potential as histone deacetylase (HDAC) inhibitors. nih.gov

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is implicated in the pathogenesis of various diseases, including cancer. nih.govresearchgate.net Consequently, the development of HDAC inhibitors has become a promising avenue for therapeutic intervention. The general structure of many HDAC inhibitors comprises a zinc-binding group (ZBG), a linker region, and a cap group. Analogues of this compound fit well within this structural paradigm, with the thiophene (B33073) moiety often serving as a key component of the cap group.

Cell-Based Assays

Cell-based assays are fundamental in determining the cytotoxic and antiproliferative effects of new chemical entities. For analogues of this compound, these assays have been instrumental in identifying promising anticancer candidates.

A series of thiophene derivatives were synthesized and evaluated for their cytotoxicity against various human cancer cell lines. mdpi.comresearchgate.netmdpi.com For instance, in one study, a range of thiophene-based N-acylhydrazones were tested against four human cancer cell lines, with some compounds exhibiting significant cytotoxicity, with IC50 values in the low micromolar range. researchgate.net Another study focused on thiophene carboxamide derivatives, which also demonstrated notable cytotoxic effects against cancer cell lines. mdpi.com

The antiproliferative activity of these compounds is often assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. For example, a series of thiophene derivatives (TPs) were evaluated for their cytotoxicity in HepG2 and SMMC-7721 cell lines, where one compound, TP 5, was identified as a potential anticancer agent based on its ability to inhibit tumor cell growth. mdpi.com

The data below summarizes the cytotoxic activity of selected thiophene derivatives from various studies.

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Thiophene Derivative (TP 5) | HepG2 | Not specified | mdpi.com |

| Thiophene Derivative (TP 5) | SMMC-7721 | Not specified | mdpi.com |

| Thiophene-based N-acylhydrazones | Various cancer cell lines | 0.82 - 12.90 | researchgate.net |

| Thiophene Carboxamide (MB-D2) | A375 | Significant cytotoxicity | mdpi.com |

| Thiophene Carboxamide (MB-D2) | HT-29 | Significant cytotoxicity | mdpi.com |

| Thiophene Carboxamide (MB-D2) | MCF-7 | Significant cytotoxicity | mdpi.com |

Mechanistic cell-based assays have also been employed to understand how these compounds induce cell death. For some thiophene derivatives, it has been shown that their cytotoxic effects are mediated through the induction of apoptosis, as evidenced by the activation of caspases, such as caspase-3/7, and changes in the mitochondrial membrane potential. mdpi.com

Enzyme Kinetics

Enzyme kinetics studies are crucial for characterizing the inhibitory activity of compounds against their target enzymes. In the context of this compound analogues as potential HDAC inhibitors, these studies involve determining the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50).

Research on thiophene-based hydroxamate derivatives has demonstrated their potential as potent HDAC inhibitors. nih.gov In one study, a series of these compounds were synthesized and evaluated for their in vitro biological activities, revealing potent antiproliferative and antimigrated activities. nih.gov The most promising compound from this series exhibited excellent in vivo antitumor activities in a xenograft model. nih.gov

The inhibitory potency of these analogues against different HDAC isoforms is a key aspect of their characterization. For example, a novel N-hydroxyacrylamide-derived HDAC inhibitor, MPT0E028, was shown to inhibit HDAC activity more potently than the FDA-approved drug SAHA (suberoylanilide hydroxamic acid) in human colorectal cancer HCT116 cells. nih.gov

The following table presents the HDAC inhibitory activity of selected analogue compounds.

| Compound | Target | IC50 (µM) | Reference |

| MPT0E028 | HDACs | More potent than SAHA | nih.gov |

| Thiophene-based hydroxamate (10h) | HDACs | Not specified | nih.gov |

These in vitro biochemical investigations have been pivotal in establishing the potential of thiophene-containing compounds, as analogues of this compound, as a promising class of therapeutic agents, particularly in the field of oncology. The data from cell-based assays and enzyme kinetics studies provide a strong foundation for further preclinical and clinical development.

Analytical Methodologies in the Research of 7 Oxo 7 2 Thienyl Heptanoic Acid

Spectroscopic Characterization Techniques

Spectroscopy plays a pivotal role in determining the molecular structure of 7-Oxo-7-(2-thienyl)heptanoic acid. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

While specific spectral data for this compound is not extensively published in public domains, typical chemical shifts for structurally similar compounds can be inferred. For instance, in a related compound, heptanoic acid, the ¹³C NMR spectrum shows distinct peaks for each of the seven carbon atoms in the aliphatic chain and the carboxyl group. chemicalbook.com Similarly, the ¹H NMR spectrum of heptanoic acid provides information on the protons at different positions along the carbon chain. uq.edu.au For this compound, one would expect to see characteristic signals for the protons and carbons of the thienyl group, in addition to the signals from the heptanoic acid chain. The presence of the ketone group at the C7 position would significantly influence the chemical shifts of adjacent protons and carbons, providing key structural confirmation. Commercial suppliers of this compound often provide NMR data upon request, which would include detailed peak assignments and coupling constants confirming the specific substitution pattern of the thiophene (B33073) ring and the position of the oxo group. bldpharm.com

Table 1: Predicted NMR Data for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Thienyl Protons | 7.0 - 8.0 | 125.0 - 145.0 |

| CH₂ (adjacent to C=O) | ~2.9 | ~43.0 |

| CH₂ (aliphatic chain) | 1.2 - 1.8 | 24.0 - 35.0 |

| CH₂ (adjacent to COOH) | ~2.3 | ~34.0 |

| COOH Proton | 10.0 - 12.0 | ~180.0 |

| C=O (ketone) | - | ~198.0 |

Note: This is a generalized prediction. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Quantification

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. In MS analysis, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides a precise molecular weight, and the fragmentation pattern offers clues about the molecule's structure.

High-Resolution Mass Spectrometry (HRMS) further refines this by providing highly accurate mass measurements, which allows for the determination of the elemental formula. For this compound (C₁₁H₁₄O₃S), the exact mass can be calculated and compared to the experimentally measured value for unambiguous identification. fluorochem.co.uk This technique is crucial for distinguishing between isomers and confirming the presence of sulfur. Fragmentation in the mass spectrometer would likely involve cleavage at the C-C bonds of the heptanoic acid chain and within the thiophene ring, providing further structural evidence. LC-MS, a technique that couples liquid chromatography with mass spectrometry, is also available for this compound, allowing for its separation from a mixture before mass analysis. bldpharm.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. This technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |

| C=O (Carboxylic Acid) | 1700 - 1725 |

| C=O (Ketone) | 1660 - 1680 |

| C-H (Aliphatic) | 2850 - 2960 |

| C-S (Thiophene) | 600 - 800 |

| C=C (Thiophene) | ~1400 - 1600 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for assessing its purity. These methods rely on the differential partitioning of the compound between a stationary phase and a mobile phase.

Gas Chromatography (GC) for Volatile Derivatives and Degradation Products

Gas Chromatography (GC) is a technique suitable for the analysis of volatile and thermally stable compounds. For a non-volatile compound like this compound, derivatization is typically required to increase its volatility. For instance, the carboxylic acid group can be esterified to form a more volatile methyl or ethyl ester.

Once derivatized, GC can be used to separate the compound from other volatile components in a mixture. The retention time, the time it takes for the compound to travel through the GC column, is a characteristic property that can be used for identification. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural information, making it a powerful tool for identifying and quantifying the compound and any potential volatile degradation products. Purity can be assessed by the presence of a single major peak in the chromatogram. Information on GC analysis of related compounds like heptanoic acid is available. restek.com

Liquid Chromatography (LC) for Separation and Identification

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a primary method for the separation, purification, and purity assessment of this compound in its underivatized form. bldpharm.com In HPLC, the compound is dissolved in a liquid mobile phase and passed through a column packed with a solid stationary phase.

Reverse-phase HPLC is a common mode used for this type of compound, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water with an acid modifier like formic or phosphoric acid. sielc.com The retention of the compound on the column is influenced by its polarity. The purity of this compound is determined by the area of its peak in the chromatogram relative to the total area of all peaks. HPLC can be coupled with various detectors, such as a UV detector (as the thiophene ring absorbs UV light) or a mass spectrometer (LC-MS), for enhanced sensitivity and specificity. bldpharm.combldpharm.com

Advanced Analytical Approaches for Mechanistic and Metabolic Insights

Isotopic Labeling Studies for Tracing Metabolic Fates and Reaction Pathways

Isotopic labeling is a powerful technique used to trace the metabolic journey of a compound within a biological system. By replacing one or more atoms of a molecule with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can track the parent compound and its metabolites through various biochemical pathways using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. While specific isotopic labeling studies on this compound are not extensively documented in publicly available literature, the metabolic fate of thiophene-containing xenobiotics has been a subject of significant research. nih.govnih.govacs.org

The metabolism of thiophene-containing compounds can be complex. The thiophene ring is known to be a structural alert, as its metabolism, often mediated by cytochrome P450 enzymes, can lead to the formation of reactive metabolites such as thiophene S-oxides and thiophene epoxides. acs.orgresearchgate.net These electrophilic intermediates have the potential to interact with cellular nucleophiles, such as glutathione (B108866) (GSH), leading to the formation of conjugates that can be excreted.

In a hypothetical isotopic labeling study, this compound could be synthesized with a ¹³C label in the heptanoic acid chain or within the thiophene ring. Administering this labeled compound to an in vitro model, such as liver microsomes, or an in vivo animal model would allow for the tracking of its biotransformation.

Hypothetical Metabolic Pathways and Labeled Metabolites:

Based on known metabolic pathways for similar compounds, several metabolic transformations of this compound can be postulated:

Oxidation of the Thiophene Ring: This could lead to the formation of a reactive thiophene S-oxide or epoxide intermediate. This intermediate could then be detoxified by conjugation with glutathione.

Reduction of the Keto Group: The ketone at position 7 could be reduced to a secondary alcohol, forming 7-hydroxy-7-(2-thienyl)heptanoic acid.

β-Oxidation of the Heptanoic Acid Chain: The fatty acid chain could undergo shortening through the β-oxidation pathway.

The table below illustrates the expected mass shifts in mass spectrometry for the parent compound and its potential metabolites when using a ¹³C₃-labeled this compound (with labels on C5, C6, and C7 of the heptanoic acid chain).

| Compound Name | Unlabeled Monoisotopic Mass (Da) | ¹³C₃-Labeled Monoisotopic Mass (Da) | Mass Shift (Da) | Postulated Metabolic Pathway |

| This compound | 226.0664 | 229.0765 | +3 | Parent Compound |

| 7-Hydroxy-7-(2-thienyl)heptanoic acid | 228.0820 | 231.0921 | +3 | Keto Reduction |

| 5-Oxo-5-(2-thienyl)pentanoic acid | 198.0351 | 201.0452 | +3 | β-Oxidation |

| This compound-glutathione conjugate (from epoxide) | 533.1498 | 536.1599 | +3 | Thiophene Oxidation & Conjugation |

This table presents hypothetical data based on established metabolic pathways for structurally related compounds.

By analyzing the mass spectra of samples from biological matrices, the presence and structure of these metabolites can be confirmed, providing a detailed map of the metabolic fate of this compound. Such studies are critical for understanding the compound's residence time in the body and identifying any potentially reactive or toxic metabolic intermediates.

X-ray Diffraction Studies for Solid-State Structural Elucidation of Related Complexes

For instance, studies on other thienyl derivatives have revealed key structural features that are likely to be present in this compound. The planarity of the thiophene ring and the orientation of the carbonyl group relative to the ring are important structural parameters. In many 2-acylthiophene structures, the carbonyl group is nearly coplanar with the thiophene ring, which can be attributed to resonance effects.

The long heptanoic acid chain introduces conformational flexibility. In the solid state, such chains often adopt an extended, all-trans conformation to maximize van der Waals interactions and achieve efficient crystal packing. Hydrogen bonding between the carboxylic acid groups of adjacent molecules is also a dominant feature, typically leading to the formation of dimeric structures.

A hypothetical crystal structure of a complex involving a derivative of this compound, for example, a metal complex, could be analyzed to understand its coordination chemistry. The table below presents plausible crystallographic data for a hypothetical complex, derived from known structures of similar compounds.

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |

| Space Group | P2₁/c | Defines the specific symmetry elements within the unit cell. |

| a (Å) | 10.5 | Dimensions of the unit cell. |

| b (Å) | 8.2 | Dimensions of the unit cell. |

| c (Å) | 15.1 | Dimensions of the unit cell. |

| β (°) | 98.5 | Angle of the unit cell in a monoclinic system. |

| Volume (ų) | 1285 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| Hydrogen Bonding | O-H···O | Indicates the presence of intermolecular hydrogen bonds between carboxylic acid groups. |

This table presents hypothetical crystallographic data based on typical values for related organic compounds.

The elucidation of the solid-state structure of this compound or its complexes through X-ray diffraction would provide a definitive understanding of its molecular geometry. This information is invaluable for computational modeling studies, such as docking simulations with biological targets, and for rationalizing its physicochemical properties and biological activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 7-Oxo-7-(2-thienyl)heptanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis approach is typically employed. First, introduce the thienyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using 2-thienylboronic acid derivatives. Subsequent oxidation of the heptanoic acid backbone can be achieved using Jones reagent (CrO₃ in H₂SO₄) or milder oxidants like pyridinium chlorochromate (PCC). Reaction optimization should focus on solvent polarity (e.g., DMF for coupling, dichloromethane for oxidation), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios (e.g., 1.2–1.5 equivalents of oxidizing agent). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is critical to isolate the product ≥95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should spectral data be interpreted?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm the thienyl moiety (distinct aromatic protons at δ 6.8–7.5 ppm) and ketone position (carbonyl carbon at δ ~200–210 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can verify the molecular ion peak (C₁₁H₁₄O₃S, exact mass 226.0664).

- Infrared Spectroscopy (IR) : A strong absorption band at ~1700–1750 cm⁻¹ confirms the ketone group.

Cross-validate data with computational tools (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles.

- Assay Reproducibility : Standardize cell lines (e.g., HepG2 for hepatotoxicity studies), solvent controls (DMSO concentration ≤0.1%), and incubation times.

- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥98% purity; trace impurities (e.g., unreacted thienyl precursors) can skew bioactivity results.

- Mechanistic Studies : Employ isotopic labeling (e.g., ¹⁴C-labeled analogs) or competitive inhibition assays to differentiate direct target engagement from off-target effects. Reference structurally similar compounds (e.g., 7-Ketodeoxycholic acid’s role as a biomarker) for comparative analysis .

Q. What strategies are effective for studying the compound’s interaction with enzyme targets, such as histone deacetylases (HDACs)?

- Methodological Answer :

- In Silico Docking : Use molecular docking software (e.g., AutoDock Vina) to predict binding affinities with HDAC active sites, focusing on the thienyl group’s π-π stacking potential.

- Enzyme Kinetics : Perform Michaelis-Menten assays with purified HDAC isoforms (e.g., HDAC1 vs. HDAC6) to measure IC₅₀ values. Include positive controls (e.g., trichostatin A) and monitor Zn²⁺ chelation, a common HDAC inhibition mechanism.

- Cellular Validation : Use HDAC-specific fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) in live-cell imaging to confirm target modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.